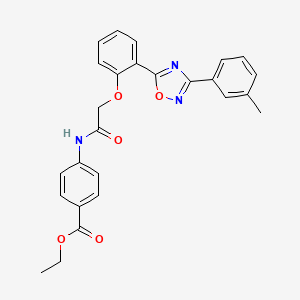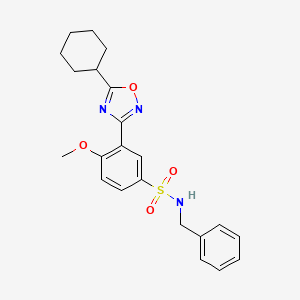
N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide, also known as CQMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CQMA is a small molecule that can be synthesized in the laboratory and has been found to exhibit interesting biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide is not fully understood. However, studies have suggested that this compound may exert its biological effects by interacting with specific cellular targets. For example, this compound has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth. This compound has also been shown to modulate the activity of certain signaling pathways that are involved in inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit interesting biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins. This compound has also been found to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators. In addition, this compound has been shown to modulate the activity of certain neurotransmitters that are involved in Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide has several advantages for lab experiments. Firstly, this compound can be synthesized in the laboratory with high purity and yield. This allows researchers to obtain large quantities of this compound for their experiments. Secondly, this compound has been found to exhibit interesting biochemical and physiological effects, making it a potential candidate for various scientific research applications. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments that target specific cellular pathways.
Direcciones Futuras
There are several future directions for the scientific research on N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide. Firstly, further studies are needed to elucidate the mechanism of action of this compound. This will allow researchers to design experiments that target specific cellular pathways. Secondly, more studies are needed to investigate the potential applications of this compound in other fields of scientific research, such as neurobiology and immunology. Finally, the development of this compound derivatives may lead to the discovery of more potent and selective compounds that exhibit interesting biological effects.
Métodos De Síntesis
N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis starts with the reaction of 4-methoxybenzoic acid with thionyl chloride, followed by the reaction with cyclohexylamine to form the intermediate product. The intermediate product is then reacted with 2-hydroxy-8-methylquinoline and formaldehyde to form the final product, this compound. The synthesis method of this compound has been optimized to yield high purity and yield.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been found to exhibit potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been investigated for its anti-cancer activity. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. In addition, this compound has been investigated for its potential as a diagnostic tool for Alzheimer's disease.
Propiedades
IUPAC Name |
N-cyclohexyl-4-methoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-17-7-6-8-19-15-20(24(28)26-23(17)19)16-27(21-9-4-3-5-10-21)25(29)18-11-13-22(30-2)14-12-18/h6-8,11-15,21H,3-5,9-10,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORVXPFIGSFCQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3CCCCC3)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(ethylsulfamoyl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B7707897.png)
![4-[(E)-[({[4-(ethoxycarbonyl)phenyl]carbamoyl}formamido)imino]methyl]benzoic acid](/img/structure/B7707902.png)




![2-bromo-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7707944.png)
![3-(3-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707953.png)


![N-(2,4-difluorophenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707967.png)
![4-[[2-(4-Pyrrolidin-1-ylsulfonylphenoxy)acetyl]amino]benzamide](/img/structure/B7707974.png)


